Cas no 1904329-99-2 (2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide)
![2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1904329-99-2x500.png)
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1904329-99-2
- AKOS025340064
- 2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide
- F6472-0718
- 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide
-
- インチ: 1S/C14H20N2O3S/c1-18-14-12(3-2-6-16-14)13(17)15-7-10-20-11-4-8-19-9-5-11/h2-3,6,11H,4-5,7-10H2,1H3,(H,15,17)
- InChIKey: BCVBSAZSLLQLHM-UHFFFAOYSA-N
- ほほえんだ: S(CCNC(C1=CC=CN=C1OC)=O)C1CCOCC1
計算された属性
- せいみつぶんしりょう: 296.11946368g/mol
- どういたいしつりょう: 296.11946368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6472-0718-100mg |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide |
1904329-99-2 | 90%+ | 100mg |
$372.0 | 2023-05-17 | |
Life Chemicals | F6472-0718-10μmol |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide |
1904329-99-2 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F6472-0718-5μmol |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide |
1904329-99-2 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F6472-0718-2μmol |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide |
1904329-99-2 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F6472-0718-1mg |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide |
1904329-99-2 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F6472-0718-40mg |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide |
1904329-99-2 | 90%+ | 40mg |
$210.0 | 2023-05-17 | |
Life Chemicals | F6472-0718-20μmol |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide |
1904329-99-2 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
Life Chemicals | F6472-0718-20mg |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide |
1904329-99-2 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F6472-0718-25mg |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide |
1904329-99-2 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
Life Chemicals | F6472-0718-10mg |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide |
1904329-99-2 | 90%+ | 10mg |
$118.5 | 2023-05-17 |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamideに関する追加情報
Introduction to 2-Methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide (CAS No. 1904329-99-2)
2-Methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1904329-99-2, belongs to a class of molecules that incorporate both pyridine and sulfanyl functional groups, which are known to contribute to its interaction with biological targets. The presence of a methoxy group and an oxan-4-ylsulfanyl side chain further enhances its molecular complexity, making it a promising candidate for further investigation in drug discovery.
The chemical structure of 2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide can be described as a pyridine core substituted with a 3-carboxamide group at the 3-position, an N-methyl group, and an N-substituent that includes a (2-(oxan-4-ylsulfanyl)ethyl) moiety. This arrangement of functional groups provides multiple sites for interaction with biological receptors, which is crucial for developing effective pharmaceutical agents. The compound's solubility, stability, and metabolic profile are also important factors that influence its potential as a drug candidate.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of this compound with various biological targets. Studies have shown that the pyridine ring and the sulfanyl group can form hydrogen bonds and hydrophobic interactions with protein surfaces, which is essential for drug-receptor binding. Additionally, the carboxamide group can engage in polar interactions, further stabilizing the complex. These insights have guided the design of analogs with improved pharmacokinetic properties.
In the context of medicinal chemistry, the synthesis of 2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide has been optimized to ensure high yield and purity. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the complex framework efficiently. The use of chiral auxiliaries or asymmetric catalysis has also been explored to achieve enantiomerically pure forms of the compound, which is critical for evaluating its pharmacological activity.
The biological evaluation of 2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide has revealed promising results in several preclinical models. Initial studies have indicated that this compound exhibits inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The presence of the oxan-4-ylsulfanyl moiety appears to be particularly important for modulating these pathways, suggesting that it may serve as a lead compound for developing novel anti-inflammatory agents. Further research is ongoing to elucidate the exact mechanisms of action and to identify potential therapeutic applications.
One of the most exciting aspects of this compound is its potential in combination therapy. The ability to design molecules that target multiple pathways simultaneously has become a cornerstone of modern drug development. By incorporating both pyridine and sulfanyl functionalities, 2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide may be able to interact with multiple targets within a disease-relevant network, leading to synergistic effects that could outperform single-agent therapies. This concept aligns with the growing trend toward personalized medicine, where tailored combinations of drugs are designed based on individual patient profiles.
The development of new synthetic routes has also been instrumental in expanding the chemical space available for drug discovery. Techniques such as flow chemistry and microwave-assisted synthesis have allowed for rapid screening of large libraries of compounds derived from 2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide. These high-throughput methods enable researchers to identify novel analogs with enhanced potency and selectivity more efficiently than traditional batch processes.
Another area of interest is the exploration of this compound's role in modulating central nervous system (CNS) disorders. The pyridine ring is a common structural motif in many CNS-active drugs, suggesting that 2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide may have therapeutic potential in conditions such as depression or neurodegenerative diseases. Preliminary data suggest that it can interact with specific neurotransmitter receptors, potentially leading to new treatments for these challenging disorders.
The environmental impact and sustainability considerations are also important in the development of new pharmaceutical compounds. Efforts are being made to design synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles are being applied to optimize the production process for 2-methoxy-N-[2-(oxan-4-y lsulfanyl)ethyl]pyridine -3-carboxamide, ensuring that it aligns with global sustainability goals.
In conclusion, 2-methoxy-N-[2-(oxan -4 - ylsulfanyl ) ethyl ] py rid ine -3 - carbox amide (CAS No . 1904329 -99 - 2 ) is a multifaceted compound with significant potential in pharmaceutical research . Its unique structural features , combined with promising biological activities , make it an attractive candidate for further development . As research continues , it is likely that this molecule will play an important role in addressing some of today's most pressing medical challenges .
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